Telatinib

Catalog No.
S544540
CAS No.
75747-14-7
M.F
C31H43N3O8
M. Wt
585.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telatinib

CAS Number

75747-14-7

Product Name

Telatinib

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-HTLBVUBBSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin, 17-(allylamino)-17-demethoxygeldanamycin, 17-AAG, 17-allyl-aminogeldanamycin, 17-allylamino-17-demethoxygeldanamycin, 17-allylamino-17-demethoxygeldanamycin hydroquinone, 17-allylamino-17-demethoxygeldanamycin hydroquinone salt, 17-allylamino-geldanamycin, 17-allylaminogeldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17AAG, CNF1010, IPI 493, IPI 504, IPI-493, IPI-504, IPI493, IPI504, NSC 330507, NSC-330507, retaspimycin hydrochloride, tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

Description

The exact mass of the compound Telatinib is 585.30502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330507. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Telatinib acts as a tyrosine kinase inhibitor, specifically targeting VEGFR-2, a receptor protein for Vascular Endothelial Growth Factor (VEGF) [].
  • VEGF plays a crucial role in angiogenesis, the formation of new blood vessels. Tumor growth heavily relies on angiogenesis to obtain oxygen and nutrients [].
  • By inhibiting VEGFR-2, telatinib disrupts the VEGF signaling pathway, potentially hindering tumor growth and blood vessel formation within tumors [].

Targeting Heat Shock Protein 90 (Hsp90)

  • Research suggests telatinib might also interact with Hsp90, a chaperone protein essential for the stability and function of various client proteins involved in cancer cell survival and proliferation [].
  • Inhibiting Hsp90 can lead to the degradation of these client proteins, potentially contributing to an anti-cancer effect [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

585.30502

Appearance

Purple crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GY0AVT3L4

Drug Indication

Investigated for use/treatment in leukemia (myeloid) and solid tumors.

Pharmacology

Tanespimycin is a benzoquinone antineoplastic antibiotic derived from the antineoplastic antibiotic geldanamycin. Tanespimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be overexpressed by tumor cells.

Mechanism of Action

Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

75747-14-7

Wikipedia

Tanespimycin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Chen SZ, Chen XM, Li YQ, Yang S, Mo XY, Zhang F, Mo KL, Ding Y. [Inhibitory effect of 17-AAG combined with paclitaxel on proliferation of esophageal squamous cell carcinoma Eca-109 cells in vitro]. Nan Fang Yi Ke Da Xue Xue Bao. 2015 Jun 20;35(6):844-7. Chinese. PubMed PMID: 26111682.
2: Yun IS, Lee MH, Rah DK, Lew DH, Park JC, Lee WJ. Heat Shock Protein 90 Inhibitor (17-AAG) Induces Apoptosis and Decreases Cell Migration/Motility of Keloid Fibroblasts. Plast Reconstr Surg. 2015 Jul;136(1):44e-53e. doi: 10.1097/PRS.0000000000001362. PubMed PMID: 26111331.
3: Xiao Y, Guan J. 17-AAG enhances the cytotoxicity of flavopiridol in mantle cell lymphoma via autophagy suppression. Neoplasma. 2015;62(3):391-7. doi: 10.4149/neo_2015_047. PubMed PMID: 25866220.
4: Li J, Yang F, Guo J, Zhang R, Xing X, Qin X. 17-AAG post-treatment ameliorates memory impairment and hippocampal CA1 neuronal autophagic death induced by transient global cerebral ischemia. Brain Res. 2015 Jun 12;1610:80-8. doi: 10.1016/j.brainres.2015.03.051. Epub 2015 Apr 7. PubMed PMID: 25858486.
5: Ye XY, Luo QQ, Xu YH, Tang NW, Niu XM, Li ZM, Shen SP, Lu S, Chen ZW. 17-AAG suppresses growth and invasion of lung adenocarcinoma cells via regulation of the LATS1/YAP pathway. J Cell Mol Med. 2015 Mar;19(3):651-63. doi: 10.1111/jcmm.12469. PubMed PMID: 25712415; PubMed Central PMCID: PMC4369821.
6: Xu Y, Zhu Q, Chen D, Shen Z, Wang W, Ning G, Zhu Y. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model. Tumour Biol. 2015 Feb 15. [Epub ahead of print] PubMed PMID: 25682284.
7: Desale SS, Raja SM, Kim JO, Mohapatra B, Soni KS, Luan H, Williams SH, Bielecki TA, Feng D, Storck M, Band V, Cohen SM, Band H, Bronich TK. Polypeptide-based nanogels co-encapsulating a synergistic combination of doxorubicin with 17-AAG show potent anti-tumor activity in ErbB2-driven breast cancer models. J Control Release. 2015 Jun 28;208:59-66. doi: 10.1016/j.jconrel.2015.02.001. Epub 2015 Feb 3. PubMed PMID: 25660204; PubMed Central PMCID: PMC4430376.
8: Lee KH, Jang AH, Yoo CG. 17-AAG Enhances PS-341-Induced Lung Cancer Cell Death by Blocking the NF-κB and PI3K/Akt Pathways. Am J Respir Cell Mol Biol. 2015 Jan 29. [Epub ahead of print] PubMed PMID: 25633180.
9: Mayor-López L, Tristante E, Carballo-Santana M, Carrasco-García E, Grasso S, García-Morales P, Saceda M, Luján J, García-Solano J, Carballo F, de Torre C, Martínez-Lacaci I. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? Transl Oncol. 2014 Oct 24;7(5):590-604. doi: 10.1016/j.tranon.2014.08.001. eCollection 2014 Oct. PubMed PMID: 25389454; PubMed Central PMCID: PMC4225658.
10: Santos DM, Petersen AL, Celes FS, Borges VM, Veras PS, de Oliveira CI. Chemotherapeutic potential of 17-AAG against cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis. PLoS Negl Trop Dis. 2014 Oct 23;8(10):e3275. doi: 10.1371/journal.pntd.0003275. eCollection 2014 Oct. PubMed PMID: 25340794; PubMed Central PMCID: PMC4207694.
11: Ghalhar MG, Akbarzadeh A, Rahmati M, Mellatyar H, Dariushnejad H, Zarghami N, Barkhordari A. Comparison of inhibitory effects of 17-AAG nanoparticles and free 17-AAG on HSP90 gene expression in breast cancer. Asian Pac J Cancer Prev. 2014;15(17):7113-8. PubMed PMID: 25227799.
12: Wang B, Chen L, Ni Z, Dai X, Qin L, Wu Y, Li X, Xu L, Lian J, He F. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells. Exp Cell Res. 2014 Nov 1;328(2):379-87. doi: 10.1016/j.yexcr.2014.08.039. Epub 2014 Sep 6. PubMed PMID: 25196280.
13: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Erratum to: Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):930-1. doi: 10.1007/s12272-014-0463-9. PubMed PMID: 25098423.
14: Faingold D, Filho VB, Fernandes B, Jagan L, de Barros AM Jr, Orellana ME, Antecka E, Burnier MN Jr. Expression of focal adhesion kinase in uveal melanoma and the effects of Hsp90 inhibition by 17-AAG. Pathol Res Pract. 2014 Nov;210(11):739-45. doi: 10.1016/j.prp.2014.06.023. Epub 2014 Jul 1. PubMed PMID: 25041838.
15: Hadley KE, Hendricks DT. Use of NQO1 status as a selective biomarker for oesophageal squamous cell carcinomas with greater sensitivity to 17-AAG. BMC Cancer. 2014 May 15;14:334. doi: 10.1186/1471-2407-14-334. PubMed PMID: 24886060; PubMed Central PMCID: PMC4032580.
16: Wang S, Wang X, Du Z, Liu Y, Huang D, Zheng K, Liu K, Zhang Y, Zhong X, Wang Y. SNX-25a, a novel Hsp90 inhibitor, inhibited human cancer growth more potently than 17-AAG. Biochem Biophys Res Commun. 2014 Jul 18;450(1):73-80. doi: 10.1016/j.bbrc.2014.05.076. Epub 2014 May 28. PubMed PMID: 24879994.
17: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):734-41. doi: 10.1007/s12272-014-0404-7. Epub 2014 May 15. PubMed PMID: 24824337.
18: Ortega L, Calvillo M, Luna F, Pérez-Severiano F, Rubio-Osornio M, Guevara J, Limón ID. 17-AAG improves cognitive process and increases heat shock protein response in a model lesion with Aβ25-35. Neuropeptides. 2014 Aug;48(4):221-32. doi: 10.1016/j.npep.2014.04.006. Epub 2014 Apr 29. PubMed PMID: 24819277.
19: Choi YE, Battelli C, Watson J, Liu J, Curtis J, Morse AN, Matulonis UA, Chowdhury D, Konstantinopoulos PA. Sublethal concentrations of 17-AAG suppress homologous recombination DNA repair and enhance sensitivity to carboplatin and olaparib in HR proficient ovarian cancer cells. Oncotarget. 2014 May 15;5(9):2678-87. PubMed PMID: 24798692; PubMed Central PMCID: PMC4058036.
20: Chen Y, Wang B, Liu D, Li JJ, Xue Y, Sakata K, Zhu LQ, Heldt SA, Xu H, Liao FF. Hsp90 chaperone inhibitor 17-AAG attenuates Aβ-induced synaptic toxicity and memory impairment. J Neurosci. 2014 Feb 12;34(7):2464-70. doi: 10.1523/JNEUROSCI.0151-13.2014. PubMed PMID: 24523537; PubMed Central PMCID: PMC3921421.

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